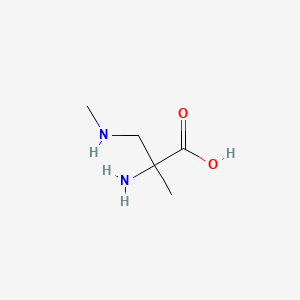![molecular formula C9H7N5 B573381 5-(1H-1,2,3-Triazol-1-yl)-1H-benzo[d]imidazole CAS No. 172972-44-0](/img/structure/B573381.png)
5-(1H-1,2,3-Triazol-1-yl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1H-1,2,3-Triazol-1-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a triazole and a benzimidazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both triazole and benzimidazole moieties endows it with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,3-Triazol-1-yl)-1H-benzo[d]imidazole typically involves the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This method is favored for its efficiency and high yield. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
-
Starting Materials
- Azide derivative of benzimidazole
- Terminal alkyne
-
Reaction Conditions
- Solvent: Dimethylformamide (DMF) or a mixture of DMF and water
- Catalyst: Copper(I) sulfate pentahydrate
- Co-catalyst: Sodium ascorbate
- Temperature: Ambient temperature
-
Procedure
- The azide derivative of benzimidazole is reacted with the terminal alkyne in the presence of copper(I) sulfate pentahydrate and sodium ascorbate in DMF or a DMF-water mixture. The reaction mixture is stirred at ambient temperature until the formation of the triazole ring is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1H-1,2,3-Triazol-1-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole and benzimidazole rings.
Reduction: Reduced forms of the triazole and benzimidazole rings.
Substitution: Substituted derivatives with various functional groups attached to the benzimidazole ring.
Wissenschaftliche Forschungsanwendungen
5-(1H-1,2,3-Triazol-1-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound is used in the synthesis of advanced materials, including supramolecular gels and coordination polymers. These materials have applications in catalysis, sensing, and environmental remediation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biological Research: The compound is used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Wirkmechanismus
The mechanism of action of 5-(1H-1,2,3-Triazol-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.
Pathways Involved: The compound can inhibit key enzymes in metabolic pathways, leading to the disruption of cellular functions. It can also modulate signaling pathways, affecting cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: Similar in structure but with different functional groups, used in the synthesis of metallogels.
4,5-Dicyano-1,2,3-Triazole: A precursor for nitrogen-rich energetic compounds.
1H-1,2,3-Triazole Analogs: Various analogs with different substituents, used in medicinal chemistry and materials science.
Uniqueness
5-(1H-1,2,3-Triazol-1-yl)-1H-benzo[d]imidazole is unique due to the combination of the triazole and benzimidazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications, making it a valuable compound in scientific research.
Eigenschaften
IUPAC Name |
6-(triazol-1-yl)-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c1-2-8-9(11-6-10-8)5-7(1)14-4-3-12-13-14/h1-6H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVKNFUPWGCCGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N3C=CN=N3)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,18-bis(1,3-thiazol-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B573304.png)








